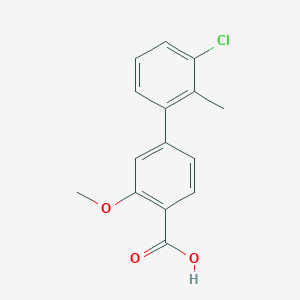

2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid” is a derivative of tolfenamic acid . Tolfenamic acid is a non-steroidal anti-inflammatory agent that interferes with the synthesis of β-amyloid precursor protein, and thus Aβ peptides, by promoting the degradation of an essential transcription factor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tolfenamic acid derivatives containing hydrazine-1-carbothioamide or 1,3,4-oxadiazole moieties has been described . The molecules were synthesized using conventional organic chemical methods . Another study reported the detailed reaction mechanism of 3-chloro-2-methyl-1-propene with OH radical .Molecular Structure Analysis

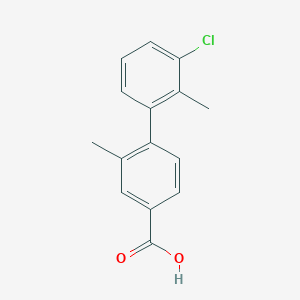

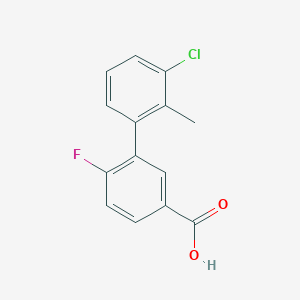

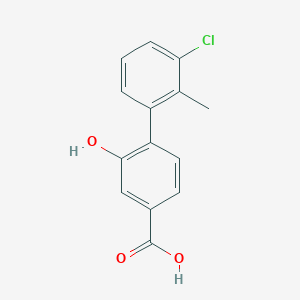

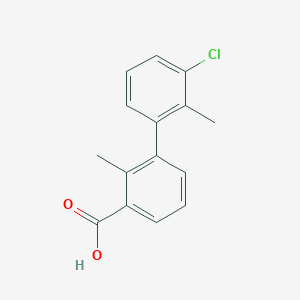

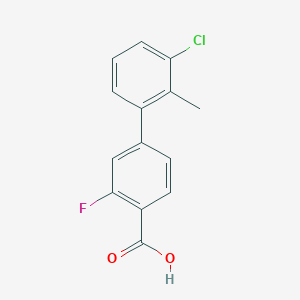

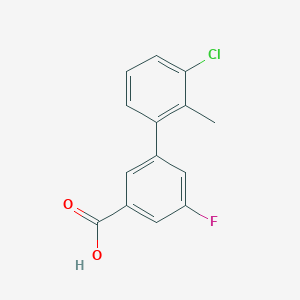

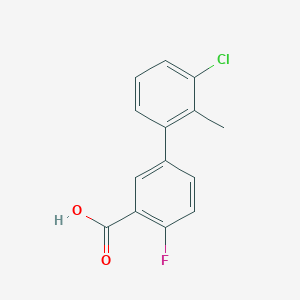

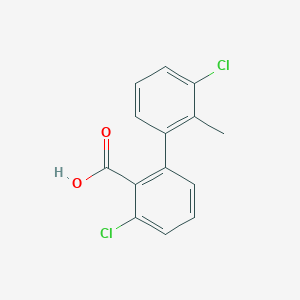

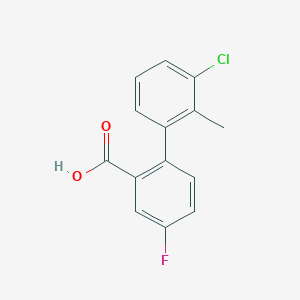

The molecular structure of the compound can be inferred from its name. It contains a benzene ring (from the “phenyl” part of the name), a chlorine atom (from the “chloro” part), a methyl group (from the “methyl” part), and a methoxy group (from the “methoxy” part). The “2-” and “3-” prefixes indicate the positions of these groups on the benzene ring .Chemical Reactions Analysis

The compound, being a derivative of tolfenamic acid, may exhibit similar reactivity. Tolfenamic acid is known to react with various biological targets, such as the COX-2 enzyme . A study on the atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical provides insights into possible reactions involving similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, tolfenamic acid is slightly soluble in water, more soluble in acetone, DMSO, methanol, and ethanol . It has a molecular weight of 261.70 g/mol .Scientific Research Applications

2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% has a variety of scientific research applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other organic compounds. Additionally, it has been used in the synthesis of novel materials for use in medical and industrial applications.

Mechanism of Action

Target of Action

A structurally similar compound, (3s)-n-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Biochemical Pathways

If it indeed targets the enoyl-[acyl-carrier-protein] reductase [nadh], it would affect the fatty acid elongation cycle of the fas-ii pathway . This could potentially lead to downstream effects on lipid metabolism and cell membrane synthesis.

Pharmacokinetics

Boronic acids and their esters, which this compound may be related to, are known to be only marginally stable in water . This could potentially affect the bioavailability of the compound.

Action Environment

The stability of related boronic acids and their esters can be influenced by ph, with their rate of hydrolysis considerably accelerated at physiological ph .

Advantages and Limitations for Lab Experiments

2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it has a low melting point, making it easy to work with in the laboratory. However, it is important to note that this compound is a strong acid and should be handled with care.

Future Directions

The future directions for 2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% are numerous. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the development of new drugs and materials for medical and industrial applications. It could also be used as a catalyst for the synthesis of other organic compounds. Finally, it could be used in the development of novel analytical techniques for the detection and quantification of organic compounds.

Synthesis Methods

2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is a reaction between 3-chloro-2-methylphenol and 5-methoxybenzoic acid in the presence of a strong acid catalyst. The reaction proceeds in a two-step process, first forming a methyl ester and then an acid. The reaction conditions can be optimized to yield the desired purity of the product.

Safety and Hazards

properties

IUPAC Name |

2-(3-chloro-2-methylphenyl)-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-9-11(4-3-5-14(9)16)12-7-6-10(19-2)8-13(12)15(17)18/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAXERNXGLNVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=C(C=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690275 |

Source

|

| Record name | 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261986-33-7 |

Source

|

| Record name | 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.